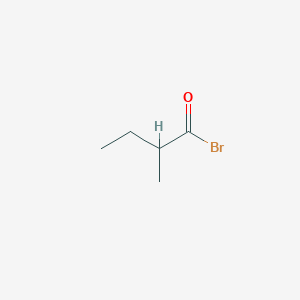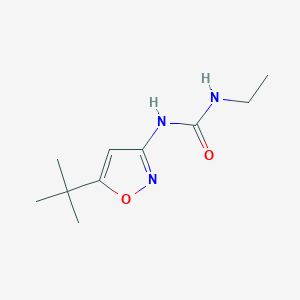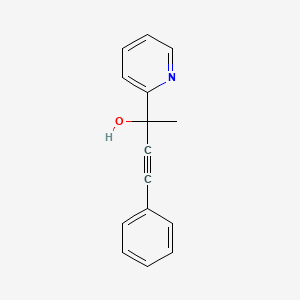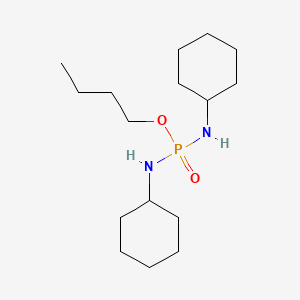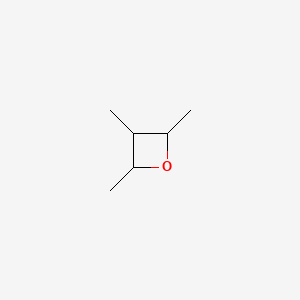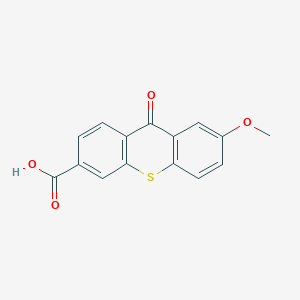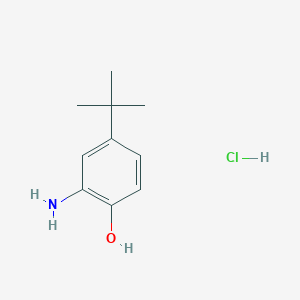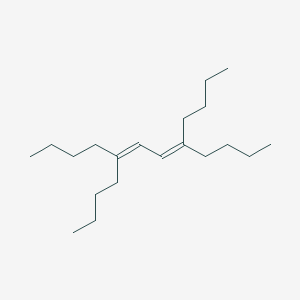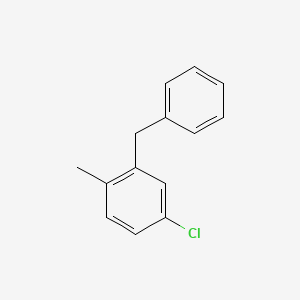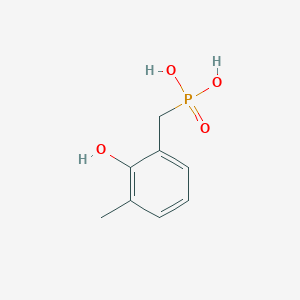![molecular formula C13H22ClN2OP B14640435 Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 56252-40-5](/img/structure/B14640435.png)
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[33113,7]dec-1-yl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphinicamide group, an aziridine ring, and a tricyclo[33113,7]decane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multiple steps. One common route includes the reaction of a tricyclo[3.3.1.13,7]decane derivative with a chloromethylphosphinic acid derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido derivatives.
科学的研究の応用
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The phosphinicamide group can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
類似化合物との比較
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the aziridine ring and chloromethyl group.
Di(1-adamantyl)chlorophosphine: Contains a chlorophosphine group instead of a phosphinicamide group.
1H-pyrrolo[2,3-b]pyridine derivatives: Structurally different but share some similar biological activities.
Uniqueness
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its combination of a phosphinicamide group, an aziridine ring, and a tricyclo[3.3.1.13,7]decane framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
56252-40-5 |
|---|---|
分子式 |
C13H22ClN2OP |
分子量 |
288.75 g/mol |
IUPAC名 |
N-[aziridin-1-yl(chloromethyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H22ClN2OP/c14-9-18(17,16-1-2-16)15-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1-9H2,(H,15,17) |
InChIキー |
RPJWDUDVPLGZDR-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(CCl)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



